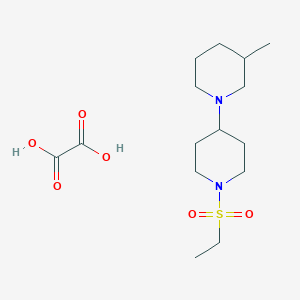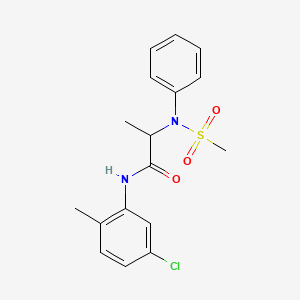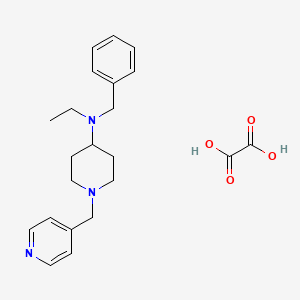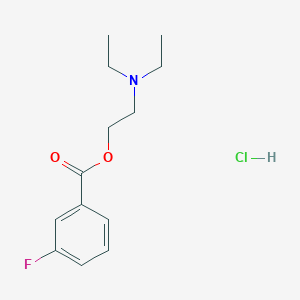![molecular formula C25H22N2O7 B3974350 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3974350.png)
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a number of unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate involves its ability to bind to specific sites on enzymes and proteins. This binding interferes with the normal function of these molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it is targeting. In general, this compound has been found to have a number of effects on cellular metabolism, including inhibition of enzyme activity, alteration of protein-protein interactions, and modulation of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for investigating the mechanisms of enzyme action and for studying the effects of enzyme inhibition on cellular metabolism.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to work with in certain experimental systems. Additionally, the effects of this compound on cellular metabolism can be complex and difficult to interpret, making careful experimental design and data analysis essential.
Orientations Futures
There are a number of future directions for research on 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate. One important area of research is the development of new and more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to explore its potential applications in a variety of scientific research areas. Finally, research is needed to explore the potential toxic effects of this compound and to develop strategies for minimizing its toxicity in experimental systems.
Applications De Recherche Scientifique
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate has been used in a variety of scientific research applications. One of the most important uses of this compound is in the study of enzyme kinetics. It has been found to be a potent inhibitor of a number of enzymes, making it a valuable tool for investigating the mechanisms of enzyme action.
This compound has also been used in the study of protein-protein interactions. It has been found to be a useful probe for investigating the binding sites of proteins and for studying the interactions between different proteins.
Propriétés
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(3-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7/c28-23(19-9-11-22(12-10-19)33-16-18-5-2-1-3-6-18)17-34-25(30)14-13-24(29)26-20-7-4-8-21(15-20)27(31)32/h1-12,15H,13-14,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFBCIFCNILPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(5-iodo-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974277.png)
![4,5-dichloro-2-[(dibenzylamino)carbonyl]benzoic acid](/img/structure/B3974289.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3974315.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3974320.png)

![2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3974332.png)
![[4-(4-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974339.png)
![N-(2,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3974343.png)

![4,4'-[(5-bromo-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974353.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3974356.png)
